Lusutrombopag - 1110766-97-6

Lusutrombopag

Catalog Number: EVT-274793
CAS Number: 1110766-97-6
Molecular Formula: C29H32Cl2N2O5S
Molecular Weight: 591.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lusutrombopag is a small-molecule, orally bioavailable, second-generation thrombopoietin (TPO) receptor agonist developed by Shionogi & Co., Ltd. []. Lusutrombopag selectively stimulates human TPO receptors, thereby mimicking the effects of endogenous TPO [, ]. It plays a crucial role in scientific research focused on understanding thrombopoiesis, managing thrombocytopenia, and exploring potential applications beyond its primary indication.

Avatrombopag

Compound Description: Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist (TPO-RA). It works by stimulating the production of platelets in the bone marrow. Avatrombopag is FDA-approved for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure [].

Eltrombopag

Compound Description: Eltrombopag is a non-peptide, orally bioavailable, small molecule thrombopoietin receptor agonist. Similar to lusutrombopag, it stimulates the production of platelets by activating the thrombopoietin receptor [].

Romiplostim

Compound Description: Romiplostim is a thrombopoietin receptor agonist that stimulates platelet production. It is a peptibody, meaning it consists of a peptide linked to a non-immunoglobulin carrier protein [].

Recombinant Human Thrombopoietin (rhTPO)

Compound Description: Recombinant human thrombopoietin (rhTPO) is a synthetic version of the naturally occurring hormone thrombopoietin. It stimulates the production of platelets by binding to the thrombopoietin receptor [].

Poziotinib

Compound Description: Poziotinib is an irreversible tyrosine kinase inhibitor that acts on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is investigated for its anti-cancer properties [].

Relevance: Although not structurally related to lusutrombopag, poziotinib is mentioned in a study as the internal standard used in a pharmacokinetic analysis of lusutrombopag in rats []. This study employed poziotinib as a reference compound to accurately measure the levels of lusutrombopag in biological samples.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lusutrombopag involves multiple steps, utilizing both traditional chemical synthesis and modern enzymatic methods. A key approach includes the use of biocatalysis for the asymmetric reduction of intermediates, which enhances the efficiency and selectivity of the synthesis process. For example, one study highlighted an efficient enzymatic synthesis method for producing a crucial building block of Lusutrombopag using a carbonyl reductase enzyme . This method not only simplifies the synthesis but also aligns with green chemistry principles by reducing waste and improving yield.

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Enzymatic Reduction: Utilizing specific enzymes to achieve high enantioselectivity.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

Lusutrombopag has a complex molecular structure characterized by its unique functional groups that facilitate its activity as a thrombopoietin receptor agonist. The molecular formula is C20H23BrN2O3C_{20}H_{23}BrN_2O_3, and its molecular weight is approximately 420.31 g/mol. The structure features a brominated aromatic ring, which is critical for its binding affinity to the thrombopoietin receptor .

Structural Features

  • Core Structure: A substituted phenyl ring.
  • Functional Groups: Includes methoxy and bromo substituents that enhance its pharmacological properties.
  • Chirality: The molecule exhibits chiral centers, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Lusutrombopag undergoes various chemical reactions during its synthesis, including:

  • Reduction Reactions: Key for forming chiral centers.
  • Substitution Reactions: Essential for introducing bromine and methoxy groups into the aromatic ring.
  • Coupling Reactions: Involved in linking different structural components.

These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure reaction completion and product purity .

Mechanism of Action

Lusutrombopag acts by binding to the transmembrane domain of human thrombopoietin receptors (c-Mpl), activating intracellular signaling pathways that promote megakaryocyte proliferation and differentiation. This leads to increased platelet production in the bone marrow. The mechanism mimics natural thrombopoietin's action but offers advantages in terms of oral bioavailability and sustained action .

Key Mechanistic Insights

  • Receptor Binding: High affinity for human thrombopoietin receptors.
  • Signal Transduction: Activation of pathways leading to increased platelet formation.
  • Pharmacokinetics: Exhibits a half-life suitable for once-daily dosing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Stability: Maintains stability across a range of pH levels, which is crucial for oral formulations.

Relevant data from pharmacokinetic studies indicate that Lusutrombopag demonstrates predictable absorption characteristics following oral administration, with peak plasma concentrations achieved within several hours post-dose .

Applications

Lusutrombopag is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease. Its ability to increase platelet counts without requiring platelet transfusions makes it particularly valuable in pre-procedural settings where patients are at risk of bleeding due to low platelet levels. Additionally, ongoing research explores its potential applications in other hematological conditions where thrombocytopenia is a concern .

Introduction to Lusutrombopag in Hematological Research

Historical Context of Thrombopoietin Receptor Agonists (TPO-RAs)

The evolution of TPO-RAs spans three transformative generations:

  • First-generation agents (recombinant human thrombopoietin, PEG-rHuMGDF) showed immunogenic cross-reactivity leading to antibody-mediated thrombocytopenia, halting clinical development [1].
  • Second-generation TPO-RAs overcame immunogenicity through structural innovations. Romiplostim (peptibody) and Eltrombopag (small molecule) pioneered FDA approvals for immune thrombocytopenia (ITP) in 2008. Lusutrombopag and Avatrombopag refined this class with enhanced receptor specificity and pharmacokinetic profiles optimized for CLD [1] [6].
  • Third-generation agents currently under investigation focus on sustained activity and minimized thrombotic risk [6].

Table 1: Evolution of Thrombopoietin Receptor Agonists

GenerationRepresentative AgentsStructural ClassKey Clinical Indications
FirstRecombinant human TPOPeptideAbandoned (immunogenicity)
SecondLusutrombopag, Romiplostim, Eltrombopag, AvatrombopagSmall molecule/PeptibodyCLD thrombocytopenia, ITP, severe aplastic anemia
ThirdOngoing developmentVariedInvestigational

Mechanistically, TPO-RAs diverge in receptor engagement: Romiplostim competes with endogenous TPO at the extracellular domain, while small-molecule agonists (Lusutrombopag, Eltrombopag, Avatrombopag) bind the transmembrane domain, inducing distinct JAK/STAT, MAPK, and PI3K-AKT pathway activation profiles. This transmembrane binding confers advantages in CLD, including consistent oral bioavailability and reduced food interactions compared to Eltrombopag [1] [6].

Role of Lusutrombopag in Thrombocytopenia Management

Chemical Structure and Target Specificity

Lusutrombopag (C₂₉H₃₂Cl₂N₂O₅S) features a dicarboxylic acid structure that facilitates high-affinity binding to the transmembrane region of c-Mpl. Unlike Eltrombopag, its neutral metal chelation properties minimize interactions with dietary cations, ensuring reliable absorption without food restrictions—a critical advantage in cirrhotic patients with variable nutrition [3] [8]. Preclinical models, including c-Mpl knock-in mice, confirm its species-specific human receptor activity without off-target binding [8].

Mechanism of Platelet Production

Lusutrombopag binding induces dimerization and activation of c-Mpl receptors on megakaryocyte progenitors and hematopoietic stem cells. This triggers:

  • JAK2/STAT5 phosphorylation: Drives megakaryocyte proliferation and differentiation
  • PI3K/AKT pathway activation: Enhances cell survival and maturation
  • MAPK/ERK signaling: Promotes cytoplasmic expansion and platelet budding [1] [6]

The resulting platelet production mimics physiological thrombopoiesis, generating functional platelets within 5–7 days of treatment initiation. Peak platelet counts occur at day 12–15, with sustained elevation (>50×10⁹/L) lasting approximately 19 days—aligning optimally with elective procedure scheduling [2] [7].

Clinical Efficacy and Applications

Pivotal trials demonstrate lusutrombopag’s superiority over placebo in reducing platelet transfusion needs:

Table 2: Efficacy Outcomes in Pivotal Lusutrombopag Clinical Trials

TrialPopulationTreatment ArmTransfusion Avoidance RatePlatelet Response ≥50×10⁹/LReference
L-PLUS 1 (Phase 3)Japanese CLDLusutrombopag 3 mg79%*83% (median duration: 19.2 days) [4]
Placebo13%0%
L-PLUS 2 (Phase 3)Global CLDLusutrombopag 3 mg65%*64.8% [2] [4]
Placebo29%0%
*P<0.0001 vs placebo

Pooled analysis of three trials revealed lower bleeding rates with lusutrombopag monotherapy (3.2% during procedures, 4.0% post-procedure) versus placebo with rescue transfusion (4.8% and 7.1%, respectively), particularly in gastrointestinal procedures (2.0% vs 8.9%) [9].

Real-world applications extend beyond single procedures:

  • Repeated dosing (5 cycles over 10 months) maintains efficacy without tachyphylaxis, as demonstrated in variceal ligation scheduling [7].
  • Concurrent support for dual procedures (e.g., variceal ligation followed by TACE) within a single treatment cycle, enabled by sustained platelet elevation [7].

Regulatory Milestones in Lusutrombopag Development

Lusutrombopag’s approval pathway reflects its targeted clinical utility:

Table 3: Global Regulatory Milestones for Lusutrombopag

YearRegion/CountryApproving AgencyIndicationBasis
2015JapanPMDAThrombocytopenia in CLD patients undergoing invasive proceduresPhase 3 L-PLUS 1 trial data [3]
2018United StatesFDAThrombocytopenia in CLD patients scheduled for invasive proceduresPhase 3 L-PLUS 2 trial [2] [3]
2019European UnionEMASevere thrombocytopenia in adult CLD patients undergoing invasive proceduresADAPT-1/2 and L-PLUS program [5]
2021Multiple-Orphan Drug Designation for immune thrombocytopenia (ITP)Ongoing Phase 2 trials [3]

The Japanese approval (2015) leveraged the L-PLUS 1 trial where 79% of lusutrombopag-treated patients avoided transfusions versus 13% with placebo. The U.S. and EU approvals required global validation through L-PLUS 2, which confirmed consistent efficacy across diverse populations [2] [4] [5]. Notably, the EMA restricted its indication to severe thrombocytopenia (<50×10⁹/L), emphasizing risk stratification [5].

Expanded investigations explore lusutrombopag’s potential in:

  • Chemotherapy-induced thrombocytopenia: Phase 2 trials assessing platelet recovery timing
  • Stem cell transplantation: Pilot studies on engraftment support
  • Neonatal alloimmune thrombocytopenia: Case reports suggesting efficacy [1] [3]

Properties

CAS Number

1110766-97-6

Product Name

Lusutrombopag

IUPAC Name

(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid

Molecular Formula

C29H32Cl2N2O5S

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1

InChI Key

NOZIJMHMKORZBA-KJCUYJGMSA-N

SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl

Solubility

Practically insoluble

Synonyms

S-888711; S 888711; S888711; Lusutrombopag, brand name: Mulpleta.

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.